molecular formula C10H12N2O2S B1302072 1-(3-Ethoxycarbonylphenyl)-2-thiourea CAS No. 20967-87-7

1-(3-Ethoxycarbonylphenyl)-2-thiourea

Cat. No.: B1302072
CAS No.: 20967-87-7
M. Wt: 224.28 g/mol
InChI Key: MPPYHEHCRXKCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethoxycarbonylphenyl)-2-thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a phenyl ring, which is further substituted with an ethoxycarbonyl group

Preparation Methods

The synthesis of 1-(3-Ethoxycarbonylphenyl)-2-thiourea typically involves the reaction of 3-ethoxycarbonylphenyl isothiocyanate with an appropriate amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under mild conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Ethoxycarbonylphenyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the thiourea group can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the ethoxy group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Ethoxycarbonylphenyl)-2-thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxycarbonylphenyl)-2-thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein structures. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3-Ethoxycarbonylphenyl)-2-thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-2-thiourea: Lacks the ethoxycarbonyl group, making it less reactive in certain chemical reactions.

    1-(4-Methoxyphenyl)-2-thiourea: Contains a methoxy group instead of an ethoxycarbonyl group, which affects its reactivity and biological activity.

    1-(3-Carboxyphenyl)-2-thiourea: Has a carboxyl group, which can participate in different types of chemical reactions compared to the ethoxycarbonyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(carbamothioylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-2-14-9(13)7-4-3-5-8(6-7)12-10(11)15/h3-6H,2H2,1H3,(H3,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPYHEHCRXKCJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374470
Record name Ethyl 3-(carbamothioylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20967-87-7
Record name Ethyl 3-(carbamothioylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20967-87-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.